Sillimanite

Refractory raw materials Mullite conversion Volumetric expansion

Why choose Sillimanite? Unlike kyanite (16-18% expansion) or andalusite (4-5%), Sillimanite expands only 6-7% at 1550-1750°C, delivering exceptional volumetric stability for glass furnace superstructures, burner blocks, and thermal cycling applications. Its high alumina content (~63% Al2O3) and resistance to alkaline slag corrosion make it the premier choice for low-creep, high-load-softening, high-thermal-shock-resistant high-alumina bricks. Suitable for electric furnace roofs, steel ladle linings, and phosphate-bonded cement kiln bricks. Procure Sillimanite for applications where minimal dimensional change during high-temperature service is critical.

Molecular Formula C15H26O2
Molecular Weight 0
CAS No. 12141-45-6
Cat. No. B1173473
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSillimanite
CAS12141-45-6
Molecular FormulaC15H26O2
Structural Identifiers
Commercial & Availability
Standard Pack Sizes25 kg / 1000 kg / 25 tons / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Sillimanite (CAS 12141-45-6): Refractory-Grade Aluminosilicate Technical Baseline for Industrial Procurement


Sillimanite (CAS 12141-45-6) is a naturally occurring aluminosilicate mineral with the chemical formula Al₂SiO₅, containing a theoretical composition of approximately 63.1% Al₂O₃ and 36.9% SiO₂ [1]. It belongs to the sillimanite mineral group, which also includes kyanite and andalusite—all of which are anhydrous aluminosilicate polymorphs that irreversibly transform to mullite (3Al₂O₃·2SiO₂) and silica upon high-temperature heating [2]. Industrial-grade sillimanite exhibits a melting point of 1816 °C and a density of approximately 3.23–3.25 g/cm³, and is primarily sourced as a refractory raw material for the production of high-alumina bricks, castables, and kiln furniture .

Why Sillimanite (CAS 12141-45-6) Cannot Be Directly Substituted by Kyanite or Andalusite in Refractory Formulations


Although sillimanite, kyanite, and andalusite share the same nominal chemical composition (Al₂SiO₅), they exhibit fundamentally different high-temperature behaviors during mullite conversion due to their distinct crystal structures [1]. Each polymorph undergoes irreversible volumetric expansion at a specific temperature threshold and with a characteristic magnitude when transforming to mullite: kyanite expands approximately 16–18 vol% and begins conversion near 1100–1400 °C, andalusite expands approximately 4–5 vol% with conversion around 1380–1600 °C, while sillimanite expands approximately 6–7 vol% and requires a significantly higher conversion temperature of 1550–1750 °C [2]. These differences directly affect refractory body integrity, firing shrinkage compensation, and energy consumption during manufacturing. Consequently, the three minerals are not interchangeable as simple fillers; each serves distinct functional roles in refractory design—kyanite primarily functions as an expansive agent to offset shrinkage, andalusite serves as a coarse aggregate with moderate expansion, and sillimanite provides exceptional volumetric stability in applications where minimal dimensional change during high-temperature service is critical [3].

Sillimanite (CAS 12141-45-6) Quantitative Differentiation Evidence for Scientific and Industrial Procurement Decisions


Sillimanite Mullitization Volumetric Expansion: 6–7% Versus Kyanite 16–18% and Andalusite 4–5%

Upon heating to mullite conversion temperatures, sillimanite undergoes a volumetric expansion of approximately 6–7.2% [1]. In direct comparison, kyanite exhibits the largest expansion among the three polymorphs at 16–18 vol%, while andalusite shows the smallest at 4–5 vol% [2]. This positions sillimanite as an intermediate-expansion material, but critically, its expansion occurs only at substantially higher temperatures than its counterparts [3].

Refractory raw materials Mullite conversion Volumetric expansion

Sillimanite Mullite Conversion Temperature: 1550–1750 °C Versus Kyanite (1100–1400 °C) and Andalusite (1380–1600 °C)

Sillimanite requires the highest temperature among the three Al₂SiO₅ polymorphs to achieve complete conversion to mullite, with a reported range of 1550–1750 °C [1]. By comparison, kyanite begins mullite formation at approximately 1100 °C and reaches full conversion around 1400–1480 °C, while andalusite converts in the range of 1380–1600 °C [2]. In refractory manufacturing contexts where firing temperatures rarely exceed 1600 °C, sillimanite often remains partially unconverted, preserving its original crystal structure and associated dimensional characteristics [3].

Refractory firing Mullite transformation kinetics Energy consumption

Sillimanite Linear Thermal Expansion: <1% Versus Mullite and Silicon Carbide in High-Temperature Refractory Service

Sillimanite exhibits exceptionally low linear thermal expansion during service, with reported values of less than 1% linear expansion during mullite conversion, compared to higher expansion values for alternative refractory materials . In comparative technical assessments, the thermal expansion coefficient of sillimanite has been reported as lower than that of both mullite and silicon carbide under similar high-temperature conditions . This property makes sillimanite-containing refractories particularly suitable for applications experiencing rapid thermal cycling or large temperature variations .

Thermal expansion coefficient Refractory dimensional stability Glass furnace superstructure

Sillimanite Corrosion Resistance in Frit Melts: Comparative Performance Against Mullite-Based Refractories

In isothermal corrosion testing conducted at temperatures between 1404 °C and 1504 °C in industrial transparent frit melts, a refractory brick composed largely of andalusite and sillimanite was directly compared to a brick of mullite and sillimanite composition [1]. Statistical analysis (ANOVA) of the corrosion experiments indicated that temperature and exposure duration were more significant factors affecting corrosion than refractory type alone, but microstructural postmortem analysis revealed that corrosion in both brick types was more pronounced in the bond phase than through the large filler grains of mullite and andalusite, with extensive ZnO·Al₂O₃ precipitation observed along the frit-refractory interface [2].

Isothermal corrosion testing Frit furnace refractories Aluminosilicate corrosion behavior

Sillimanite (CAS 12141-45-6) Evidence-Based Industrial Application Scenarios for Procurement Targeting


Glass Furnace Superstructures and Burner Blocks Requiring High Anti-Spalling Performance

Based on sillimanite's low linear thermal expansion (<1% during mullite conversion) and excellent anti-spalling properties under rapid temperature variations, sillimanite-based refractory bricks are specifically formulated for glass furnace superstructures, burner blocks, and other components exposed to severe thermal cycling and glass vapor corrosion . These applications leverage the dimensional stability of sillimanite to minimize crack formation and spalling during repeated heating and cooling cycles, extending the service life of furnace linings in glass manufacturing operations where temperature gradients are substantial .

High-Temperature Refractory Filler in Standard Firing Operations Where Dimensional Stability Is Paramount

Given that sillimanite's mullite conversion temperature (1550–1750 °C) exceeds typical industrial refractory firing temperatures (≤1500 °C), sillimanite remains largely unconverted and serves as a stable, inert filler in many refractory bodies . This makes sillimanite particularly valuable in applications where predictable, minimal dimensional change during firing and service is more critical than using the mineral as an active expansive agent. Refractory manufacturers select sillimanite when they require the high alumina content (Al₂O₃ ≈ 63%) of the sillimanite group minerals without the large volumetric expansion associated with kyanite or the moderate expansion of andalusite .

High-Alumina Brick Production for Steel Ladles, Electric Furnace Roofs, and Cement Rotary Kilns

Sillimanite is directly employed as a high-quality refractory raw material for manufacturing low-creep, high-load-softening, and high-thermal-shock-resistant high-alumina bricks . Specific industrial applications include electric furnace roofs, steel ladle linings and slag-line zones, and phosphate-bonded high-alumina bricks for cement rotary kilns. In these severe service environments, sillimanite's combination of high refractoriness (melting point 1816 °C), good corrosion resistance to alkaline slags, and thermal shock resistance provides measurable performance advantages .

Frit Furnace Lining Applications Requiring Balanced Cost and Corrosion Performance

Based on isothermal corrosion testing evidence showing comparable frit melt corrosion resistance between andalusite-sillimanite bricks and mullite-sillimanite bricks, procurement specialists can consider sillimanite-containing refractory formulations for frit furnace linings . The evidence indicates that corrosion in frit melts occurs predominantly through the bond phase rather than through coarse aggregate grains, suggesting that proper bond phase engineering may be more critical to corrosion performance than the specific choice of andalusite versus mullite aggregate. Sillimanite-containing compositions may offer regional cost or supply chain advantages without sacrificing corrosion resistance in this application .

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